molecular formula C9H12BrNO2S B2685003 1-(3-bromophenyl)-N,N-dimethylmethanesulfonamide CAS No. 1263277-95-7

1-(3-bromophenyl)-N,N-dimethylmethanesulfonamide

Cat. No.: B2685003
CAS No.: 1263277-95-7
M. Wt: 278.16
InChI Key: SDOURUCTHHJRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS Registry Number .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of these reactions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. This can be done using various spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .

Scientific Research Applications

Synthesis and Organic Chemistry

Synthesis of Vinylsulfones and Sulfonamides

Vinylsulfones and vinylsulfonamides, closely related to the core structure of "1-(3-bromophenyl)-N,N-dimethylmethanesulfonamide," exhibit a wide range of biological activities, particularly as enzyme inhibitors. They are frequently utilized in synthetic organic chemistry for their reactivity in 1,4-addition and electrocyclization reactions. A study reported the efficient synthesis of vinyl derivatives, highlighting their application as active agents in various chemical transformations (Kharkov University Bulletin Chemical Series, 2020).

Biological Activities and Medicinal Chemistry

Fragment-Based Discovery of Bromodomain Inhibitors

Bromodomains, recognizing acetyl-lysine modified histone tails, are crucial for regulating gene transcription. Inhibitors targeting these domains have shown profound anti-inflammatory and antiproliferative effects. A study utilized a phenyl dimethyl isoxazole chemotype, similar in functionality to sulfonamides, to rapidly optimize through structure-based design, yielding compounds with significant anti-inflammatory activity in cellular assays (Journal of Medicinal Chemistry, 2012).

Catalysis and Chemical Transformations

Catalytic Application in Organic Synthesis

N-halosulfonamides, structurally related to "this compound," have been employed as catalysts in organic synthesis. For example, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a novel N-bromo sulfonamide, was synthesized and utilized as a highly efficient catalyst for the synthesis of specific organic compounds, showcasing the versatility of sulfonamides in catalyzing chemical reactions (New Journal of Chemistry, 2014).

Luminescent Sensing and Material Science

Lanthanide-Based Frameworks for Sensing

Sulfonamide derivatives have also found applications in the development of lanthanide-organic frameworks for gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks, incorporating sulfonate-carboxylate ligands, demonstrate the potential of sulfonamide-related compounds in creating materials with specific functional properties, such as sensing K+ and Fe3+ ions due to their luminescent characteristics (Inorganic Chemistry, 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level to produce a certain effect. This is particularly relevant for compounds with biological activity .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This information is typically available in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions could involve potential applications of the compound in various fields such as medicine, agriculture, or materials science. This would be based on its properties and activities .

Properties

IUPAC Name

1-(3-bromophenyl)-N,N-dimethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOURUCTHHJRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.